Cyclohex-4-ene-1,2-dicarboxylic acid
Description
Nomenclature and Chemical Identity in a Research Context
The precise identification of a chemical compound is paramount in a research setting to ensure clarity, reproducibility, and accurate cross-referencing in scientific literature and databases. Cyclohex-4-ene-1,2-dicarboxylic acid is identified through standardized naming conventions, common synonyms, and a unique registry number.
IUPAC Naming Conventions and Systematics
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is This compound . youtube.comrsc.org This name explicitly defines the core structure as a cyclohexane (B81311) ring with a double bond at the fourth carbon atom (C4) and two carboxylic acid functional groups attached to the first and second carbon atoms (C1 and C2).
The stereochemistry of the carboxylic acid groups relative to each other is crucial and is designated by the prefixes cis or trans. The cis-isomer, where the carboxylic acid groups are on the same side of the ring, is systematically named (1R,2S)-rel-cyclohex-4-ene-1,2-dicarboxylic acid . sigmaaldrich.comnih.gov The trans-isomer, with the carboxylic acid groups on opposite sides, is referred to as (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid for one of its enantiomers. nih.gov
Common Synonyms and Historical Designations
In scientific and industrial literature, this compound is often referred to by several synonyms and historical names. A prevalent synonym is Tetrahydrophthalic acid , which highlights its relationship to phthalic acid through hydrogenation. lookchem.comchemicalbook.com
The cis-isomer is frequently designated as cis-Δ4-Tetrahydrophthalic acid or simply cis-4-Cyclohexene-1,2-dicarboxylic acid . nih.govacs.org Similarly, the corresponding anhydride (B1165640) is known as cis-4-Cyclohexene-1,2-dicarboxylic anhydride or cis-1,2,3,6-Tetrahydrophthalic anhydride. sigmaaldrich.com The trans-isomer is also referred to as trans-1,2,3,6-Tetrahydrophthalic acid .
CAS Registry Number and Database Cross-referencing
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance to facilitate unambiguous identification in databases. The generic CAS Registry Number for this compound is 88-98-2 . youtube.com However, specific isomers are often assigned their own unique CAS numbers. For instance, the cis-isomer is commonly identified by the CAS number 2305-26-2 . nih.govchemicalbook.com The trans-(1R,2R)-enantiomer has the CAS number 15573-40-7 . nih.gov These distinct numbers are essential for accurate database searching and material procurement.
Interactive Data Table: Chemical Identity of this compound
| Identifier Type | Value | Isomer |
| IUPAC Name | This compound | General |
| IUPAC Name | (1R,2S)-rel-Cyclohex-4-ene-1,2-dicarboxylic acid | cis |
| IUPAC Name | (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid | trans |
| Common Synonym | Tetrahydrophthalic acid | General |
| Common Synonym | cis-Δ4-Tetrahydrophthalic acid | cis |
| CAS Registry Number | 88-98-2 | General |
| CAS Registry Number | 2305-26-2 | cis |
| CAS Registry Number | 15573-40-7 | trans-(1R,2R) |
Significance in Organic Synthesis and Industrial Chemistry
The chemical reactivity of this compound, stemming from its double bond and two carboxylic acid groups, makes it a valuable intermediate in both academic and industrial chemical processes.
Role as a Precursor in Complex Molecule Synthesis
This compound and its anhydride are pivotal starting materials in the stereoselective synthesis of complex organic molecules. The Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings, is often used to produce the anhydride, which can then be converted to the dicarboxylic acid. youtube.comcerritos.edupku.edu.cn
A notable application is in the synthesis of chiral molecules. For instance, chiral derivatives of cis-cyclohex-4-ene-1,2-dicarboxylic acid have been synthesized through optical resolution. researchgate.net These chiral building blocks are valuable in asymmetric synthesis. One significant example is the use of its anhydride derivative in the synthesis of chiral 5,6-cis-carbapenems, a class of broad-spectrum antibiotics. researchgate.net The defined stereochemistry of the starting material is crucial for controlling the stereochemistry of the final complex and biologically active product.
Applications in Polymer Science and Materials Development
In the realm of polymer science, this compound and its derivatives are utilized as monomers to create a variety of polymers with tailored properties. It is a common component in the production of unsaturated polyester (B1180765) resins. researchgate.netgoogleapis.commdpi.com These resins, when cross-linked, form durable thermosetting plastics used in a wide range of applications, from construction materials to automotive parts.
The compound also serves as a building block for biodegradable polyesters, which are gaining importance as environmentally friendly alternatives to traditional plastics. mdpi.com Its incorporation into polymer chains can influence properties such as flexibility and durability, making it useful as a plasticizer in some polymer formulations. lookchem.com Furthermore, derivatives of this compound are used in the preparation of specialized materials such as concrete coatings to enhance adhesion and water resistance, and in the formulation of polyester resins for printing inks to improve gloss and chemical resistance. lookchem.com The hydrogenation of its anhydride yields cis-cyclohexane-1,2-dicarboxylic anhydride, which is an important intermediate in the manufacture of plasticizers and synthetic resins like glyptal-type resins. google.com
Interactive Data Table: Applications of this compound Derivatives
| Application Area | Derivative Used | Specific Use |
| Complex Molecule Synthesis | Anhydride | Synthesis of chiral 5,6-cis-carbapenems researchgate.net |
| Polymer Science | Dicarboxylic Acid/Anhydride | Production of unsaturated polyester resins researchgate.netgoogleapis.commdpi.com |
| Materials Development | Dicarboxylic Acid | Component in biodegradable polyesters mdpi.com |
| Industrial Chemistry | Dicarboxylic Acid | Plasticizer for polymers lookchem.com |
| Industrial Chemistry | Dicarboxylic Acid | Additive in concrete coatings and printing inks lookchem.com |
| Industrial Chemistry | Hydrogenated Anhydride | Intermediate for plasticizers and glyptal resins google.com |
Emerging Relevance in Pharmaceutical and Medicinal Chemistry
This compound and its stereoisomers are gaining importance as key intermediates in the synthesis of pharmaceutically active compounds. The optically active forms of this compound are particularly valuable as chiral building blocks.
A significant application is in the industrial preparation of Lurasidone, an antipsychotic agent used for the treatment of schizophrenia. The (1R,2R)-enantiomer of trans-cyclohexane-1,2-dicarboxylic acid, which can be derived from trans-cyclohex-4-ene-1,2-dicarboxylic acid via hydrogenation, is a key intermediate in Lurasidone's synthesis. google.com The process involves the resolution of the racemic trans-1,2-cyclohexanedicarboxylic acid to obtain the desired enantiomer with high purity. google.com
Furthermore, the enantiomers of trans-cyclohex-4-ene-1,2-dicarboxylic acid are described as versatile chiral synthons for creating complex molecules, including natural products. lookchem.com For instance, the cis-diol, produced through the osmium dihydroxylation of the trans-diacid, has been utilized as a mimic for 3,4-disubstituted galactose in the synthesis of pseudo-oligosaccharides. lookchem.com This demonstrates the compound's utility in developing carbohydrate mimetics, a field of significant interest in medicinal chemistry for creating novel therapeutics and biological probes.
Isomeric Forms and Stereochemical Considerations
The presence of two stereocenters at positions 1 and 2 of the cyclohexene (B86901) ring, where the carboxylic acid groups are attached, leads to the existence of different stereoisomers. The relative orientation of these two groups defines the cis and trans diastereomers.
cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
The cis-isomer, formally named (1R,2S)-rel-cyclohex-4-ene-1,2-dicarboxylic acid, is characterized by having both carboxylic acid groups on the same side of the cyclohexene ring. nih.govsigmaaldrich.com This configuration is typically achieved through a Diels-Alder reaction, a powerful cycloaddition reaction in organic chemistry. odinity.comcerritos.edu
The synthesis involves the reaction of a conjugated diene, 1,3-butadiene (B125203), with a dienophile, maleic anhydride. upenn.edualfredstate.edu Because 1,3-butadiene is a gas, it is often generated in situ for convenience and safety by the thermal decomposition of 3-sulfolene (B121364) (butadiene sulfone). odinity.comcerritos.edu The Diels-Alder reaction is stereospecific, meaning the cis stereochemistry of the dienophile (maleic anhydride) is retained in the product, initially forming cis-4-cyclohexene-1,2-dicarboxylic anhydride. odinity.comupenn.edu This anhydride can then be readily hydrolyzed by heating with water to yield the final cis-dicarboxylic acid. upenn.edupku.edu.cn
Properties of cis-Cyclohex-4-ene-1,2-dicarboxylic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 2305-26-2 | chemicalbook.comtcichemicals.com |
| Molecular Formula | C₈H₁₀O₄ | nih.gov |
| Molecular Weight | 170.16 g/mol | nih.gov |
| Appearance | White powder to crystal | tcichemicals.comtcichemicals.com |
| Melting Point | 165-170 °C | alfredstate.edutcichemicals.com |
| Synonyms | cis-Δ4-Tetrahydrophthalic acid | nih.govtcichemicals.com |
trans-Cyclohex-4-ene-1,2-dicarboxylic Acid
The trans-isomer has the two carboxylic acid groups on opposite sides of the cyclohexene ring. sigmaaldrich.comnih.gov Its synthesis also utilizes a Diels-Alder reaction, but with a different dienophile.
To obtain the trans configuration, fumaric acid is used as the dienophile instead of maleic anhydride. google.com The reaction involves heating 3-sulfolene (as the 1,3-butadiene source) with fumaric acid in a suitable solvent like acetic acid. google.com The stereochemistry of the trans dienophile is transferred to the cyclohexene product, yielding trans-cyclohex-4-ene-1,2-dicarboxylic acid. google.com This product exists as a racemic mixture of two enantiomers, (1R,2R) and (1S,2S). nih.gov
Properties of (±)-trans-Cyclohex-4-ene-1,2-dicarboxylic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 15573-40-7 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₈H₁₀O₄ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 170.16 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | ILUAAIDVFMVTAU-PHDIDXHHSA-N | sigmaaldrich.comnih.gov |
| Synonyms | trans-1,2,3,6-Tetrahydrophthalic acid | sigmaaldrich.comcagechemicals.com |
Racemic and Optically Active Forms in Asymmetric Synthesis
While the standard Diels-Alder reactions produce a meso compound (cis isomer) or a racemic mixture (trans isomer), the individual enantiomers are often required for applications in pharmaceutical synthesis. google.comresearchgate.net Both the separation of racemic mixtures (resolution) and direct asymmetric synthesis are employed to access these optically active forms.
Resolution of Racemic Mixtures:
cis-Isomer Derivatives: Chiral derivatives of cis-cyclohex-4-ene-1,2-dicarboxylic acid can be synthesized and then separated. One method involves using a chiral auxiliary, (4S)-isopropyl-1,3-thiazolidine-2-thione, to resolve an enantiomeric mixture, allowing for the isolation of both enantiomers after subsequent chemical steps. researchgate.net
trans-Isomer: The racemic trans-diacid can be resolved using a chiral resolving agent to isolate specific enantiomers, such as the (1R,2R) form needed for the synthesis of Lurasidone. google.com
Asymmetric and Stereoselective Synthesis:
Enzymatic Desymmetrization: An elegant approach to obtain an optically active cis-isomer derivative starts with the corresponding meso dimethyl ester. The enzyme pig liver esterase (PLE) can selectively hydrolyze one of the two ester groups, a process known as desymmetrization, to yield the (+)-(1R,2S) monoacid with a high enantiomeric excess. lookchem.com
Epimerization to trans-Enantiomers: The optically active cis-monoacid can be converted to the corresponding trans-diacid. Treatment of the (1R,2S)-monoacid with a base like potassium t-butoxide (tBuOK) causes epimerization (inversion of stereochemistry) at the carbon adjacent to the remaining ester group, affording the (1R,2R)-trans monoacid. lookchem.com Subsequent hydrolysis yields the desired (1R,2R)-trans-cyclohex-4-ene-1,2-dicarboxylic acid. lookchem.com This sequence provides a pathway to synthesize both enantiomers of the trans-diacid from the cis-diester, often without intermediate purification, making it an efficient process. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAAIDVFMVTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861676 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
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Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-98-2, 68307-92-6, 2305-26-2, 15573-40-7 | |
| Record name | Tetrahydrophthalic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Tetrahydrophthalic acid | |
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| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, monocastor oil alkyl esters | |
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| Record name | cis-4-Cyclohexene-1,2-dicarboxylic acid | |
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| Record name | NSC179400 | |
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| Record name | TETRAHYDROPHTHALIC ACID | |
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| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
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| Record name | 4-Cyclohexene-1,2-dicarboxylic acid | |
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| Record name | Cyclohex-4-ene-1,2-dicarboxylic acid | |
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Advanced Synthetic Methodologies for Cyclohex 4 Ene 1,2 Dicarboxylic Acid and Its Derivatives
Diels-Alder Reaction Strategies for Cyclohexene (B86901) Ring Formation
The cornerstone of synthesis for the cyclohexene ring system is the Diels-Alder reaction, a powerful [4+2] cycloaddition. This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. atc.ioyoutube.com Its utility lies in its ability to form cyclic compounds with a high degree of stereocontrol, creating up to four new chiral centers in a single step. nih.gov
The most fundamental synthesis of the Cyclohex-4-ene-1,2-dicarboxylic acid framework involves the reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (B1165640) (the dienophile). upenn.eduupenn.edu This reaction first produces cis-4-cyclohexene-1,2-dicarboxylic anhydride. upenn.edustudymoose.com The anhydride is then hydrolyzed, typically by heating with water, to yield the target cis-Cyclohex-4-ene-1,2-dicarboxylic acid. upenn.eduupenn.eduupenn.edu
The reaction is stereospecific, with the cis-configuration of the dienophile being retained in the product, resulting exclusively in the cis-diacid. upenn.edugoogle.com The reaction is typically performed by heating the reactants in an inert solvent such as xylene. upenn.edualfredstate.edu Microwave-assisted synthesis has also been explored as a green chemistry approach to accelerate the reaction. researchgate.net
| Reactants | Solvent | Conditions | Product | Yield | Reference |
| 1,3-Butadiene, Maleic Anhydride | Xylene | Reflux | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | 84.6% | upenn.edu |
| 1,3-Butadiene, Maleic Anhydride | Xylene, Petroleum Ether | Crystallization | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | 41.7% (after hydrolysis) | upenn.edu |
| 1,3-Butadiene, Maleic Anhydride | Solid Support | Microwave (60°C) | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | Excellent | researchgate.net |
This table presents selected reported yields for the synthesis of the anhydride precursor.
A significant practical challenge in the classical approach is the handling of 1,3-butadiene, which is a gas at room temperature. youtube.comstudymoose.com To circumvent this, 3-sulfolene (B121364) (also known as butadiene sulfone) is widely used as a stable, solid precursor. youtube.comstudymoose.comcerritos.edu Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to generate 1,3-butadiene and sulfur dioxide gas in situ. youtube.comcerritos.edu
This method offers several advantages:
Handling: 3-sulfolene is an odorless, nonhygroscopic crystalline solid that is easier and safer to handle than gaseous butadiene. studymoose.comcerritos.edu
Controlled Release: The diene is generated slowly and consumed immediately by the dienophile present in the reaction mixture. cerritos.edu
Reduced Side Reactions: This controlled release minimizes the dimerization and polymerization of 1,3-butadiene, which can be problematic when using an excess of the gaseous diene. cerritos.edu
The reaction is typically run by heating 3-sulfolene and maleic anhydride together in a high-boiling solvent like xylene or tert-butylbenzene. cerritos.eduodinity.com The sulfur dioxide gas produced is vented away, often through a fume trap. atc.iocerritos.edu This in situ generation method is a common feature in many laboratory-scale preparations of cis-4-cyclohexene-1,2-dicarboxylic anhydride. studymoose.comodinity.comyoutube.com
While the classical Diels-Alder reaction produces a racemic mixture of the cis-adduct, enantiomerically pure versions of this compound derivatives are valuable chiral building blocks. researchgate.netlookchem.com Asymmetric synthesis strategies are employed to control the facial selectivity of the cycloaddition, leading to one enantiomer in excess.
One approach to enantioselectivity is the use of chiral Lewis acid catalysts. These catalysts coordinate to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile over the other. nih.gov This strategy has been successfully applied to various Diels-Alder reactions. For example, chiral disulfonimides have been shown to catalyze highly enantioselective hetero-Diels-Alder reactions. nih.gov Similarly, catalysts derived from readily available chiral sources like cis-1-amino-2-indanol have proven effective in promoting asymmetric Diels-Alder reactions with high endo-selectivity and diastereoselectivity. nih.gov
| Diene | Dienophile | Catalyst System | Selectivity | Reference |
| Cyclopentadiene | Acrylate of cis-1-arylsulfonamido-2-indanol | Et₂AlCl | >99% endo, up to 96% de | nih.gov |
| 1,3-bis(silyloxy)-1,3-dienes | Aldehydes | Chiral Disulfonimide | up to 99% ee | nih.gov |
This table illustrates the effectiveness of selected chiral catalysts in asymmetric cycloadditions.
An alternative and widely used strategy involves covalently attaching a chiral auxiliary to the dienophile. The steric and electronic properties of the auxiliary block one face of the dienophile, forcing the diene to add to the opposite face. nih.gov After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse. nih.gov
A range of chiral auxiliaries have been developed for this purpose. Evans' oxazolidinone auxiliaries are highly effective for various transformations, including Diels-Alder reactions, where they chelate with a Lewis acid to provide a rigid, sterically defined environment. harvard.edu Other successful auxiliaries include those based on cis-1-amino-2-indanol and (4S)-Isopropyl-1,3-thiazolidine-2-thione. nih.govresearchgate.net The latter has been used in the practical synthesis of chiral cis-Cyclohex-4-ene-1,2-dicarboxylic acid derivatives through optical resolution. researchgate.netcrossref.org
| Dienophile Type | Chiral Auxiliary | Diene | Conditions | Selectivity (endo:exo) | Diastereomeric Ratio | Reference |
| Acrylimide | N-Acyloxazolidinone | Isoprene | Et₂AlCl, -100°C | >100:1 | 95:5 | harvard.edu |
| Acrylamide | Pyrrolidine-based | 1,3-disiloxycyclohexadiene | TiCl₄ | >99:1 (endo) | 97:3 | capes.gov.br |
| Acrylate Ester | cis-1-arylsulfonamido-2-indanol | Cyclopentadiene | EtAlCl₂, -78°C | 100% endo | 96:4 | nih.gov |
This table shows examples of chiral auxiliaries and their performance in directing stereoselectivity.
Asymmetric Diels-Alder Reactions for Chiral Induction
Derivatization via Carboxylic Acid Functional Groups
The carboxylic acid groups of this compound provide convenient handles for further chemical modification. A primary derivatization is esterification. For instance, the diethyl ester can be prepared by reacting the anhydride with ethanol (B145695) in the presence of an acid catalyst like p-toluenesulfonic acid, often using toluene (B28343) to azeotropically remove water. orgsyn.org A similar procedure using methanol (B129727) yields the dimethyl ester. orgsyn.org
The double bond within the cyclohexene ring can also be functionalized. A common transformation is catalytic hydrogenation to produce the saturated analogue, cis-cyclohexane-1,2-dicarboxylic acid, or its anhydride. google.com This reaction can be carried out using catalysts like platinum oxide or Raney nickel. google.com A patented process describes the hydrogenation of molten cis-4-cyclohexene-1,2-dicarboxylic anhydride in the absence of a solvent. google.com
Furthermore, the anhydride can be a precursor for other derivatives. It can be treated with sulfuric acid and subsequently with an alcohol, such as 2-ethylhexanol, to produce sulfonated esters, which have applications as surface-active agents. google.com
Esterification Reactions for Mono- and Diester Synthesis
The conversion of this compound into its mono- and diesters is a fundamental transformation, often accomplished through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which typically serves as both the reactant and the solvent. masterorganicchemistry.com The process is an equilibrium, and common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
The synthesis can also start from the corresponding anhydride, which is reactive towards alcohols. google.com A variety of diesters have been prepared using this method, including dihexyl, dicapryl, dilauryl, and various mixed esters by reacting the anhydride with the desired alcohols. google.com For instance, diethyl cis-Δ⁴-tetrahydrophthalate is synthesized from the dicarboxylic acid, ethanol, toluene, and an acid catalyst. orgsyn.org The reaction proceeds by azeotropic distillation to remove water and drive the equilibrium towards the ester product. orgsyn.org
Table 1: Examples of Synthesized Esters of this compound
| Ester Name | Starting Material | Reagents | Reference |
|---|---|---|---|
| Diethyl cis-Δ⁴-tetrahydrophthalate | cis-Δ⁴-Tetrahydrophthalic acid | Absolute ethanol, Toluene, Sulfuric acid | orgsyn.org |
| Di(2-ethylhexyl) ester | 4-Cyclohexene-1,2-dicarboxylic anhydride | 2-Ethylhexanol, Soda ash | google.com |
| Dihexyl, Dicapryl, Dilauryl esters | 4-Cyclohexene-1,2-dicarboxylic anhydride | Corresponding alcohols (Hexanol, Capryl alcohol, Lauryl alcohol) | google.com |
The synthesis of novel diesters, such as 2,2-dimethylpropane-1,3-diyl cyclohex-4-ene-1,2-dicarboxylate, expands the range of applications for this class of compounds. This specific diester (CAS No. 41026-17-9) is a colorless liquid used as a versatile building block in the synthesis of pharmaceuticals and fine chemicals. guidechem.comchemicalbook.com Its structure and reactivity make it a valuable reagent in organic synthesis. guidechem.com
The synthesis of this diester involves the reaction of this compound or its anhydride with 2,2-dimethylpropane-1,3-diol (neopentyl glycol). guidechem.comlookchem.com The diol itself can be prepared via an aldol (B89426) addition between isobutyraldehyde (B47883) and formaldehyde, catalyzed by tertiary amines, followed by hydrogenation. google.com The subsequent esterification follows standard procedures, likely an acid-catalyzed reaction with the diol to form the cyclic diester. masterorganicchemistry.com
Table 2: Properties of 2,2-Dimethylpropane-1,3-diyl cyclohex-4-ene-1,2-dicarboxylate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 41026-17-9 | guidechem.comlookchem.comchemicalbook.com |
| Molecular Formula | C₁₃H₁₈O₄ | guidechem.com |
| Molecular Weight | 238.28 g/mol | guidechem.comlookchem.com |
| Appearance | Colorless liquid | guidechem.com |
| Boiling Point | 433.9°C at 760 mmHg | lookchem.com |
Anhydride Formation and Reactivity
The precursor for many derivatives, cis-4-cyclohexene-1,2-dicarboxylic anhydride, is most commonly synthesized via a Diels-Alder reaction. odinity.comstudymoose.comalfredstate.educerritos.edu This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. odinity.com In this case, 1,3-butadiene serves as the diene and maleic anhydride acts as the dienophile. odinity.comalfredstate.edu For practical handling, 1,3-butadiene, which is a gas at room temperature, is often generated in situ from the thermal decomposition of 3-sulfolene (butadiene sulfone). studymoose.comcerritos.edupku.edu.cn The reaction is typically conducted in a high-boiling solvent like xylene under reflux conditions. alfredstate.edu The stereochemistry of the reactants is maintained, resulting in the cis configuration of the product. odinity.com
The resulting anhydride is a versatile intermediate. Its reactivity is dominated by the electrophilic nature of the carbonyl carbons. Key reactions include:
Hydrolysis: The anhydride readily hydrolyzes when heated with water to form the corresponding cis-dicarboxylic acid. pku.edu.cnupenn.edu This is a crucial step for syntheses where the diacid is the desired product. upenn.edu
Esterification: As mentioned previously, the anhydride can be directly reacted with alcohols to form mono- or diesters, often without the need for a strong acid catalyst. google.com
Hydrogenation: The double bond in the cyclohexene ring can be reduced. For example, catalytic hydrogenation of the molten anhydride over a silica-supported nickel catalyst converts it to cis-cyclohexane-1,2-dicarboxylic anhydride. google.com
Aminolysis: Reaction with amines opens the anhydride ring to form amide-acids or, with excess amine and heat, imides. researchgate.netsemanticscholar.org This reactivity is fundamental for creating chiral derivatives.
Aminolysis and Optical Resolution Techniques for Chiral Derivatives
The prochiral nature of cis-cyclohexene-4-ene-1,2-dicarboxylic anhydride allows for the synthesis of valuable chiral building blocks through asymmetric reactions.
Aminolysis: The ring-opening of the anhydride with an amine, known as aminolysis, is a key strategy. researchgate.netsemanticscholar.org When a chiral amine or a chiral catalyst is used, this reaction can proceed with high diastereoselectivity or enantioselectivity. A notable method involves the desymmetrization of the anhydride using a chiral thiourea (B124793) catalyst derived from a chiral diamine, which activates the anhydride through hydrogen bonding for enantioselective attack by an amine or thiol. nih.govacs.org This approach has yielded products with high enantioselectivity (90-95% ee for aminolysis). nih.gov
Optical Resolution: Separating a racemic mixture of this compound or its derivatives into pure enantiomers is crucial for their use in asymmetric synthesis. Several techniques have been developed:
Diastereomeric Salt Formation: A classical method involves reacting the racemic trans-diacid with a chiral resolving agent, such as the naturally occurring alkaloids quinine (B1679958) and quinidine, to form diastereomeric salts which can be separated by fractional crystallization. lookchem.com
Chiral Auxiliary-Mediated Separation: Chiral auxiliaries, such as (4S)-isopropyl-1,3-thiazolidine-2-thione [(4S)-IPTT], can be used to resolve enantiomeric mixtures. researchgate.netsemanticscholar.org The reaction of a racemic acid mixture with the chiral auxiliary forms diastereomeric amides, which can be separated chromatographically. semanticscholar.org Subsequent mild aminolysis or hydrolysis removes the auxiliary to yield the optically pure acid derivatives. researchgate.netsemanticscholar.org
Enantioselective Inclusion Complexation: This technique has been used for the optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride. rsc.org It involves forming inclusion complexes with optically active host compounds derived from tartaric acid, allowing for the separation of the enantiomers. rsc.org
Table 3: Methods for Optical Resolution of this compound and Derivatives
| Method | Substrate | Resolving Agent/Auxiliary | Principle | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Formation | trans-Cyclohex-4-ene-1,2-dicarboxylic acid | Quinine / Quinidine | Formation and separation of diastereomeric salts | lookchem.com |
| Chiral Auxiliary | Racemic cis-6-benzoylcyclohex-3-enecarboxylic acid | (4S)-isopropyl-1,3-thiazolidine-2-thione | Formation and chromatographic separation of diastereomeric amides | semanticscholar.org |
| Enantioselective Inclusion Complexation | cis-4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride | Tartaric acid-derived host compounds | Enantioselective complex formation | rsc.org |
Alternative and Emerging Synthetic Pathways
Beyond the classical methods, research continues to explore novel and more efficient routes to functionalized cyclohexenes and their derivatives.
Decarboxylative Halogenation and Related Transformations
Decarboxylative halogenation, or halodecarboxylation, is a fundamental transformation that converts carboxylic acids into organic halides by replacing the carboxyl group with a halogen atom, liberating carbon dioxide. acs.orgnih.gov This method provides an alternative route to halogenated cyclohexene derivatives that may be difficult to access through direct halogenation. nih.gov
Key historical methods include the Hunsdiecker–Borodin reaction (using silver salts of carboxylic acids with bromine) and the Kochi reaction (using lead tetraacetate and a lithium halide). acs.org More recently, photocatalytic methods have emerged as powerful alternatives. princeton.edu For example, a unified strategy using copper catalysis and light-induced ligand-to-metal charge transfer allows for the decarboxylative chlorination, bromination, iodination, and fluorination of a wide array of (hetero)aryl carboxylic acids. princeton.edu While specific application to this compound is not extensively detailed, the general principles are applicable. The double halodecarboxylation of 1,2-dicarboxylic acids is possible, though it can be challenging and often requires efficient light irradiation. acs.org Related transformations like electrolytic decarboxylation (Kolbe electrolysis) of similar structures have also been investigated, which can lead to radical intermediates and subsequent dimerization or rearrangement products. stackexchange.com
Multi-component Reactions for Functionalized Cyclohexenes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a powerful and efficient strategy for synthesizing complex molecules. nih.govorganic-chemistry.org This approach is highly valued in diversity-oriented synthesis for rapidly building libraries of structurally diverse compounds. nih.gov
Several MCRs have been developed for the synthesis of highly functionalized cyclohexene scaffolds:
Tandem Addition Reactions: A sequential tandem reaction promoted by a tungsten complex has been used to convert benzene (B151609) into highly functionalized cis-disubstituted cyclohexenes. nih.gov The process involves the dihapto-coordination of benzene to the metal, enhancing its basicity and allowing for two sequential protonation and nucleophilic addition steps with high regio- and stereocontrol. nih.gov
Cascade Reactions: A manganese(I)-catalyzed three-component cascade reaction involving dienylation and an intramolecular Diels-Alder reaction has been developed to synthesize complex indole-cyclohexene hybrids. acs.org
Ugi and Petasis Reactions: While not directly forming cyclohexenes, well-known MCRs like the Ugi and Petasis reactions can generate highly functionalized acyclic adducts. nih.gov These adducts can be designed to contain functionalities that subsequently participate in intramolecular cyclization reactions, such as a Diels-Alder reaction, to form cyclohexene rings, representing a build/couple/pair strategy. nih.gov
These emerging pathways highlight the ongoing innovation in synthetic chemistry, providing more efficient, selective, and diverse routes to valuable cyclohexene-based structures.
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which encourage the use of sustainable and environmentally benign methodologies, have been increasingly applied to the synthesis of this compound and its derivatives. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency compared to traditional synthetic routes. Key strategies include the use of water as a reaction medium, microwave-assisted synthesis, and the utilization of safer reagents.
One of the most significant green advancements in the synthesis of the parent anhydride, a direct precursor to this compound, is the use of water as a solvent for the Diels-Alder reaction. rug.nltandfonline.comnih.gov Water has been shown to enhance the rate and selectivity of Diels-Alder reactions, an effect attributed to factors like the hydrophobic effect, which forces the nonpolar reactants together, and enhanced hydrogen bonding in the transition state. rug.nltandfonline.com The use of water as an environmentally friendly solvent can offer substantial benefits. rug.nl For instance, some Diels-Alder reactions that react poorly in dilute water suspensions or solutions work well in the presence of only a minimal amount of water, a technique referred to as "on-water" synthesis. tandfonline.com This approach can help control the temperature of highly exothermic reactions and lead to the formation of purer products. tandfonline.com Following the cycloaddition, the resulting cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride can be readily hydrolyzed to the dicarboxylic acid by simply heating with water. pku.edu.cnupenn.edu
Microwave-assisted organic synthesis represents another cornerstone of green chemistry applied to this reaction. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.netrsc.org In a comparative study, the synthesis of 4-cyclohexene-1,2-dicarboxylic acid via a microwave-assisted Diels-Alder reaction was established as a practical green chemistry approach, offering significantly shorter synthesis times compared to conventional heating methods. researchgate.net The efficiency of microwave technology achieves several green chemistry principles, such as reducing reaction time, maximizing energy utilization, and avoiding exposure to hazardous chemicals. researchgate.net This method has been successfully used for the Diels-Alder reaction of 1,3-butadiene with maleic acid in the presence of solid supports. researchgate.net
To circumvent the hazards associated with handling gaseous and flammable 1,3-butadiene, a common diene for this synthesis, greener methods employ an in situ source. pku.edu.cncerritos.edu 3-Sulfolene (or butadiene sulfone) is a stable, nonhygroscopic, and odorless crystalline solid that thermally decomposes to generate 1,3-butadiene and sulfur dioxide gas. cerritos.eduodinity.com This method allows for the controlled release of the diene directly into the reaction mixture, minimizing the need for a large excess of the diene and thereby reducing the formation of polymeric by-products. cerritos.edu The sulfur dioxide generated is a gas that can be contained and managed within a fume hood. cerritos.edu
The combination of these green techniques provides a more sustainable and efficient pathway to this compound. For example, an experiment can involve the in situ generation of 1,3-butadiene from 3-sulfolene, which then reacts with maleic anhydride, followed by hydrolysis with hot water to yield the final diacid product. pku.edu.cnupenn.edu
Interactive Data Tables
Table 1: Comparison of Synthetic Methodologies for Cyclohex-4-ene-1,2-dicarboxylic Anhydride
| Feature | Conventional Method | Microwave-Assisted Method | "On-Water" Method |
| Energy Source | Thermal (Heating mantle, sand bath) odinity.com | Microwave Irradiation researchgate.net | Often thermal, but reaction is accelerated tandfonline.com |
| Solvent | Organic Solvents (e.g., Xylene) odinity.com | Often solvent-free or on solid supports researchgate.net | Water tandfonline.comnih.gov |
| Reaction Time | Hours (e.g., 1 hour reflux) odinity.com | Minutes researchgate.net | Variable, but generally accelerated rug.nltandfonline.com |
| Yield | Good (e.g., 77.6%) odinity.com | Excellent researchgate.net | High nih.gov |
| Green Aspect | Use of organic solvents | Reduced energy consumption and time researchgate.net | Use of a benign solvent, reduced by-products rug.nltandfonline.com |
Table 2: Research Findings on Green Synthesis of this compound & Precursors
| Study Focus | Reactants | Conditions | Key Findings | Reference |
| Microwave-Assisted Synthesis | 1,3-Butadiene and Maleic Acid | Microwave irradiation (60°C), solid supports | Established a method with short synthesis time, presenting a practical green chemistry approach. researchgate.net | |
| In-situ Diene Generation | 3-Sulfolene and Maleic Anhydride | Thermal decomposition of 3-sulfolene during reflux. cerritos.edu | Avoids handling gaseous 1,3-butadiene; controlled release diminishes polymer by-product formation. cerritos.edu | |
| Aqueous Diels-Alder Reaction | 1,3-Butadiene (from 2,5-dihydrothiophene-1,1-dioxide) and Maleic Anhydride | Heating in water for subsequent hydrolysis. | The Diels-Alder adduct is readily hydrolyzed to the dicarboxylic acid by heating with water. pku.edu.cn | |
| "On-Water" Synthesis | Cyclopentadiene and Maleic Anhydride | Minimal amount of water added to neat reactants. | Controlled reaction temperature, increased reaction rate, and higher purity of the product compared to solvent-free conditions. tandfonline.com |
Chemical Reactivity and Mechanistic Investigations of Cyclohex 4 Ene 1,2 Dicarboxylic Acid
Reactions Involving the Alkene Moiety
The carbon-carbon double bond within the cyclohexene (B86901) ring is the primary site for reactions such as electrophilic additions, hydrogenation, and oxidative cleavage.
The alkene functionality of cyclohex-4-ene-1,2-dicarboxylic acid readily undergoes electrophilic addition reactions. The halogenation of this compound, particularly with bromine, has been studied to understand the stereochemical outcome of the reaction.
The reaction of an alkene like cyclohexene with bromine proceeds through an electrophilic addition mechanism. stackexchange.com In the absence of UV light, the bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. stackexchange.comyoutube.com This intermediate is then attacked by the bromide ion (Br⁻) in an SN2-like ring-opening process. stackexchange.com This backside attack results in an anti-addition, where the two bromine atoms are added to opposite faces of the original double bond, yielding a trans-dibromo product. youtube.com
In the case of cis-cyclohex-4-ene-1,2-dicarboxylic acid, studies have shown that the stereochemistry of the addition is influenced by the carboxylic acid groups. The reaction with bromine chloride results in a trans-addition product where the incoming bromine atom is positioned cis to the carboxyl groups. acs.org This suggests that the intermediate halonium ion forms on the same face of the ring as the carboxyl substituents. acs.org
The table below summarizes findings on the halogenation of this compound and its derivatives.
| Reactant | Reagent | Key Observation | Product Stereochemistry |
| cis-Cyclohex-4-ene-1,2-dicarboxylic acid | Bromine Chloride | The electrophile (bromine) adds cis to the carboxyl groups. | Trans-addition |
| cis-3-Phenyl-cyclohex-4-ene-1,2-dicarboxylic acid | Bromine | Direct lactonization occurs. | Halolactone |
A positive test for unsaturation using a bromine solution is indicated by the rapid decolorization of the bromine as it is consumed in the addition reaction. upenn.edu
The alkene double bond in this compound can be saturated through hydrogenation to yield cyclohexane-1,2-dicarboxylic acid. This transformation is typically achieved via catalytic hydrogenation.
Methods for this reduction often involve the corresponding anhydride (B1165640), cis-4-cyclohexene-1,2-dicarboxylic anhydride. This related compound can be hydrogenated in the presence of a catalyst, such as platinum oxide or Raney nickel, to produce cis-cyclohexane-1,2-dicarboxylic anhydride. google.com The hydrogenation can be carried out in a solvent like ethyl acetate (B1210297) or, in some processes, in the absence of a diluent by using the molten anhydride at elevated temperatures (e.g., 120-140 °C). google.com Another suggested, though less common, method involves the reduction of the acid using sodium amalgam. google.com
The general reaction scheme for the catalytic hydrogenation is as follows:
This compound + H₂ --(Catalyst)--> Cyclohexane-1,2-dicarboxylic acid
This reduction specifically targets the carbon-carbon double bond, leaving the carboxylic acid functionalities intact.
The double bond of this compound is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄).
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.org The reaction involves treating the alkene with ozone, which initially forms an unstable intermediate called a molozonide. libretexts.org This rearranges into a more stable ozonide intermediate, which is then cleaved in a workup step. libretexts.orgmasterorganicchemistry.com
Reductive Workup: If the ozonide is treated with a reducing agent such as zinc metal or dimethyl sulfide (B99878) (DMS), the double bond is cleaved to form aldehydes or ketones. libretexts.orgmasterorganicchemistry.com For this compound, this would result in a linear molecule containing two aldehyde groups and two carboxylic acid groups.
Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.com This pathway would convert this compound into a tetracarboxylic acid.
The ozonolysis of cis-tetrahydrophthalimide (the imide derivative) in methanol (B129727) has been shown to yield unsymmetrical oxidative cleavage products. rsc.org
Another oxidative reaction is the Baeyer test, which uses a cold, dilute solution of potassium permanganate. The reaction of the alkene with KMnO₄ leads to the formation of a diol and a brown manganese dioxide (MnO₂) precipitate, serving as a qualitative test for unsaturation. upenn.edu
Reactions of the Carboxylic Acid Functionalities
The two carboxylic acid groups on the molecule are key to its utility in forming salts, esters, and more complex supramolecular structures.
As carboxylic acids, these functional groups can deprotonate in the presence of a base to form carboxylate salts. This acid-base chemistry is fundamental to its role in coordination chemistry. The formation of diastereomeric salts has been used as a method for the chiral resolution of related compounds like trans-1,2-cyclohexanedicarboxylic acid. nih.gov In this process, a racemic mixture of the dicarboxylic acid is treated with a chiral resolving agent, such as (S)-phenylethylamine, to form two different diastereomeric salts that can be separated. nih.gov This principle of salt formation is directly applicable to this compound.
The deprotonated form of this compound, the dicarboxylate, can act as a multidentate ligand, bridging multiple metal centers to form extended structures known as coordination polymers or Metal-Organic Frameworks (MOFs). The geometry of the ligand and the coordination preferences of the metal ion dictate the final dimensionality and topology of the resulting framework.
While specific studies on MOFs from this compound are not detailed, extensive research on analogous cyclohexanedicarboxylate linkers illustrates the principles. For example, trans-1,4-cyclohexanedicarboxylate has been used to construct coordination polymers with various transition metals. nih.gov The reaction conditions, such as pH and temperature, are crucial in directing the assembly of a specific structure. nih.gov
The carboxylate groups can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions. These varied coordination modes allow for the construction of frameworks with diverse dimensionalities, from 1D chains to complex 3D networks. nih.govacs.orgmdpi.com
The table below shows examples of coordination polymers formed from related dicarboxylic acid ligands, demonstrating the potential of this compound as a linker.
| Metal Ion(s) | Dicarboxylate Ligand | Resulting Structure Dimensionality |
| Co(II), Fe(II) | trans-1,4-Cyclohexanedicarboxylate | 1D Chains |
| Cd(II), Mn(II) | trans-1,4-Cyclohexanedicarboxylate | 3D Frameworks |
| Mn(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 3D Framework |
| Ni(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | 2D Network |
| Cu(II) | Pyridine-dicarboxylic acid | 3D Framework |
| Co(II), Ni(II) | Pyridine-dicarboxylic acid | 2D Network |
These examples highlight the versatility of dicarboxylic acids in creating extended crystalline structures with tunable properties.
Decarboxylation Mechanisms and Products
The decarboxylation of this compound, a reaction involving the removal of a carboxyl group, can be initiated through methods like electrolysis or heating. stackexchange.comyoutube.com The process and resulting products are highly dependent on the reaction conditions.
When subjected to heat, particularly in the presence of an acid, dicarboxylic acids can undergo decarboxylation. youtube.com For β-keto acids, this often proceeds through a cyclic transition state involving an intramolecular hydrogen bond, leading to the formation of an enol and carbon dioxide. youtube.com The enol then tautomerizes to the more stable ketone form. youtube.com In the case of this compound, which is not a β-keto acid, the mechanism is less direct.
Electrolytic methods, such as Kolbe electrolysis, offer another route for decarboxylation. However, for a compound like cyclohex-1-ene-1,2-dicarboxylic acid, this process can be complex. Predictions suggest the initial formation of a highly reactive vinylic diradical. stackexchange.com This unstable intermediate would likely abstract hydrogen atoms from unreacted diacid molecules, potentially leading to the formation of 1,3-cyclohexadiene. stackexchange.com Another possibility involves the formation of a monoradical, which could then yield cyclohexene-1-carboxylic acid as an initial product. stackexchange.com Further decarboxylation of this intermediate would also lead to 1,3-cyclohexadiene. stackexchange.com However, the high reactivity of radical intermediates also creates the possibility of polymerization, resulting in the formation of tar. stackexchange.com
The specific products of the decarboxylation of this compound are not extensively detailed in the provided search results. However, general principles of decarboxylation of cyclic dicarboxylic acids suggest that under certain conditions, it can lead to the formation of cyclic ketones or unsaturated cyclic hydrocarbons. stackexchange.comwikipedia.org
Stereoselective and Stereospecific Reactions
The stereochemistry of this compound plays a crucial role in its reactivity, influencing the outcomes of various chemical transformations.
Influence of Isomerism on Reactivity
This compound exists as cis and trans isomers, and their differing spatial arrangements of the carboxylic acid groups significantly impact their chemical behavior. nih.govtcichemicals.compsgcas.ac.in The cis isomer, with both carboxyl groups on the same side of the ring, is readily formed from the hydrolysis of cis-4-cyclohexene-1,2-dicarboxylic anhydride. upenn.eduupenn.edu This anhydride is the product of the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride, a process that is stereospecific, meaning the cis geometry of the dienophile is retained in the product. upenn.eduquizlet.comuhcl.edu
The reactivity difference between cis and trans isomers is evident in reactions like esterification and saponification. For substituted cyclohexanes, equatorial substituents are generally more stable and less sterically hindered than axial substituents. spcmc.ac.in This leads to faster reaction rates for equatorial isomers in many cases. For instance, the esterification of trans-4-tert-butylcyclohexanecarboxylic acid (with an equatorial carboxyl group) is much faster than that of the cis-isomer (with an axial carboxyl group). spcmc.ac.in Conversely, the saponification rate of the cis-4-tert-butylcyclohexyl ester (with an axial ester group) is significantly slower than that of the trans-isomer. spcmc.ac.in
This principle applies to the isomers of this compound. The trans diacid can be obtained from the cis isomer through epimerization, for example, by using a base like potassium t-butoxide (tBuOK). lookchem.com The selective transformation of the cis isomer into its anhydride in the presence of the trans diacid further highlights their differing reactivity. lookchem.com
The table below summarizes the key differences between the cis and trans isomers.
| Property | cis-Cyclohex-4-ene-1,2-dicarboxylic acid | trans-Cyclohex-4-ene-1,2-dicarboxylic acid |
| Stereochemistry | Carboxyl groups on the same side of the ring | Carboxyl groups on opposite sides of the ring |
| Typical Synthesis | Hydrolysis of the corresponding anhydride from a Diels-Alder reaction. upenn.eduupenn.edu | Epimerization of the cis isomer. lookchem.com |
| Reactivity | Can readily form a cyclic anhydride upon heating. lookchem.com | Does not readily form a cyclic anhydride. lookchem.com |
| Relative Stability | Generally less stable due to steric interactions between the carboxyl groups. | Generally more stable. |
Stereoselective Alkylation Reactions
Stereoselective alkylation of carboxylic acids at the α-position is a fundamental transformation in organic synthesis. nih.gov While direct stereoselective alkylation of this compound is not explicitly detailed in the provided results, the principles of asymmetric alkylation of related compounds offer valuable insights.
A common strategy for stereoselective alkylation involves the use of chiral auxiliaries. nih.gov This multi-step process typically includes attaching a chiral auxiliary to the carboxylic acid, performing the alkylation stereoselectively, and then removing the auxiliary. nih.gov More direct methods aim to use chiral reagents, such as chiral lithium amides, to direct the stereochemistry of the alkylation of enediolates generated from the dicarboxylic acid. nih.gov
For cyclic ketones, which can be seen as related structures, dinickel-catalyzed asymmetric α-alkylation with unactivated alkyl halides has been reported to be highly regio- and enantioselective. rsc.org This suggests that metal-catalyzed approaches could be a viable strategy for the stereoselective alkylation of this compound derivatives.
Research on the alkylation of benzene (B151609) with this compound in the presence of aluminum chloride has shown that the reaction proceeds stereoselectively, with a preference for the formation of the anti-isomer of the product, 4-phenylcyclohexane-1,2-dicarboxylic acid. butlerov.com The stereoselectivity was found to be dependent on the order of reagent addition, indicating that the reaction conditions can be tuned to influence the stereochemical outcome. butlerov.com
Computational and Theoretical Studies on Reaction Mechanisms
Computational chemistry provides powerful tools for understanding the reactivity and reaction mechanisms of molecules like this compound at a molecular level.
Quantum Chemical Studies of Reactivity
Quantum chemical studies have been employed to investigate the reactivity of this compound. For instance, a study on the alkylation of benzene with this diacid utilized quantum chemical calculations to shed light on the reaction mechanism. dntb.gov.ua While the specific details of the findings are not available in the provided search results, such studies typically involve calculating molecular properties like orbital energies, charge distributions, and reaction energies to predict reactivity and selectivity.
These computational methods can help explain the observed stereoselectivity in reactions. For example, by modeling the different possible transition states, researchers can determine which pathway is energetically more favorable, thus predicting the major product isomer.
Modeling of Transition States and Reaction Pathways
The modeling of transition states and reaction pathways is a key aspect of computational studies in organic chemistry. For pericyclic reactions like the Diels-Alder reaction that forms the precursor to cis-cyclohex-4-ene-1,2-dicarboxylic acid, the transition state involves a cyclic arrangement of interacting orbitals. cerritos.edu Computational models can visualize and calculate the energy of this transition state, helping to explain the high facility of such reactions involving six electrons. cerritos.edu
Similarly, for the cheletropic reaction that generates 1,3-butadiene from 3-sulfolene (B121364), modeling the transition state reveals a concerted process where two sigma bonds are made or broken to a single atom. cerritos.edu
For the alkylation reactions of this compound, modeling the transition states of different stereochemical pathways can elucidate the origins of the observed stereoselectivity. butlerov.com By comparing the energies of the transition states leading to the syn and anti products, the preference for one over the other can be rationalized. butlerov.com Mechanistic studies on related asymmetric alkylations have used computational approaches to understand the role of the catalyst and ligand framework in controlling stereochemistry, revealing how they create a chiral pocket to direct the reaction. rsc.org
Advanced Applications and Derivatization in Materials Science
Polymer Chemistry and Synthesis
The presence of both a double bond within the cyclohexene (B86901) ring and two reactive carboxyl groups makes cyclohex-4-ene-1,2-dicarboxylic acid and its anhydride (B1165640) derivative, 1,2,3,6-tetrahydrophthalic anhydride, valuable monomers in the synthesis of polyesters and other polymers. These monomers contribute to the final properties of the polymer, influencing characteristics such as thermal stability, mechanical strength, and chemical resistance.
Monomer in Polyester (B1180765) and Polymer Production
This compound is utilized as a comonomer in the production of various polymers, including unsaturated polyester resins. britannica.comwikipedia.org In these applications, it is often used in the form of its anhydride, 1,2,3,6-tetrahydrophthalic anhydride, which readily reacts with polyols in polycondensation reactions. britannica.comgoogle.com The synthesis of polyesters generally involves the reaction of a dicarboxylic acid or its anhydride with a diol, resulting in the formation of ester linkages. wikipedia.org
The incorporation of the cycloaliphatic structure of this compound into the polyester backbone can impart specific properties to the resulting resin. For instance, a US patent describes a polyester resin composition for coatings that includes a cycloaliphatic dicarboxylic acid, which can be in the range of 1 to 20 mol percent of the total acid components. google.com The United States Environmental Protection Agency (EPA) also lists a polymer of 4-cyclohexene-1,2-dicarboxylic acid with 2,5-furandione, hexanedioic acid, and 1,2-propanediol, indicating its use in copolymer formulations. epa.gov
The general process for creating unsaturated polyesters involves reacting a saturated and an unsaturated dicarboxylic acid (or their anhydrides) with a diol. britannica.com The resulting unsaturated polyester can then be cross-linked, often with a vinyl monomer like styrene, to form a rigid, thermosetting plastic. britannica.com
Table 1: Example of Monomers in Unsaturated Polyester Resin Synthesis
| Monomer Type | Example Compound | Role in Polymer |
| Unsaturated Dicarboxylic Anhydride | Maleic Anhydride | Provides unsaturation for cross-linking |
| Saturated Dicarboxylic Anhydride | Phthalic Anhydride | Modifies polymer properties |
| Cycloaliphatic Dicarboxylic Anhydride | 1,2,3,6-Tetrahydrophthalic Anhydride | Imparts specific thermal and mechanical properties |
| Diol | Ethylene Glycol, Propylene Glycol | Forms the polyester backbone with the acids |
| Reactive Diluent | Styrene | Cross-links the unsaturated polyester chains |
This table provides illustrative examples of monomer types commonly used in the synthesis of unsaturated polyester resins.
Copolymerization Strategies for Property Modulation
Copolymerization is a key strategy to modify the properties of polymers. By incorporating different monomers into the polymer chain, chemists can fine-tune the material's characteristics. In the context of polyesters containing this compound derivatives, copolymerization can influence thermal and viscoelastic properties.
A study by Worzakowska (2009) investigated the chemical modification of unsaturated polyesters prepared from cyclohex-4-ene-1,2-dicarboxylic anhydride, maleic anhydride, and various aliphatic glycols. researchgate.net The research demonstrated that the structure of the polyester significantly influences the thermal and viscoelastic properties of copolymers with styrene. researchgate.net This highlights how the choice of comonomers, including the specific glycol used, can be a tool for modulating the final properties of the material. researchgate.net
The modification of these polyesters, for instance through epoxidation of the cycloaliphatic rings, can lead to new materials with improved mechanical properties. researchgate.net These modified unsaturated epoxy polyesters can then be copolymerized with vinyl monomers. researchgate.net The resulting copolymers exhibit enhanced properties compared to those derived from the unmodified polyesters. researchgate.net
Development of Specialized Resins and Coatings
This compound and its derivatives are employed in the development of specialized resins and coatings with specific performance characteristics. For example, its anhydride form is a component in air-drying polyester resins for coatings that are mar and solvent resistant, with good flexibility and impact strength. google.com
Alkyd resins, which are polyesters modified with fatty acids, are another area where dicarboxylic acids are crucial. pcimag.com While research has focused on bio-based succinic acid as a replacement for phthalic anhydride in alkyd resins, the principles of using various dicarboxylic acids to achieve desired properties are well-established. pcimag.com The choice of the dicarboxylic acid component influences the final properties of the alkyd resin and the resulting coating, such as drying time and hardness. pcimag.com
Furthermore, a derivative of cyclohexene dicarboxylic anhydride has been patented for use as a curing agent for epoxy resins and in powder coating compositions, demonstrating the versatility of this chemical structure in creating high-performance materials.
Plasticizers and Material Enhancement
Beyond their role as monomers, derivatives of this compound are emerging as important components in the formulation of plasticizers, particularly as safer alternatives to traditional phthalate-based plasticizers.
Role as an Alternative Plasticizer (e.g., in PVC and blood containers)
A significant application of a derivative of this compound is as an alternative plasticizer in polyvinyl chloride (PVC) products, most notably in medical devices such as blood containers. Due to concerns about the potential health risks associated with di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common PVC plasticizer, there is a drive to find safer alternatives.
One such alternative is 4-cyclohexene-1,2-dicarboxylic acid dinonyl ester (DL9TH). Research has shown that PVC sheets containing DL9TH, in combination with another plasticizer, di(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DOTH), can be used to produce safer and more effective blood containers. google.com A pilot study on novel blood containers found that those made with DOTH/DL9TH demonstrated a comparable quality of red blood cell concentrate storage to DEHP-containing containers. pcimag.com
Table 2: Comparison of Plasticizers in PVC Blood Containers
| Plasticizer Combination | Key Findings | Reference |
| DEHP | Standard plasticizer, effective but with health concerns. | google.compcimag.com |
| DOTH/DL9TH | Comparable protective effects on red blood cells to DEHP. Improved cold resistance. Considered a promising safer alternative. | google.compcimag.com |
This table summarizes the key findings from studies comparing DEHP with the alternative plasticizer combination DOTH/DL9TH in PVC blood containers.
Impact on Material Properties (e.g., flexibility, cold resistance)
The primary function of a plasticizer is to increase the flexibility and workability of a polymer. Derivatives of this compound, when used as plasticizers, have a direct impact on these material properties. The use of DL9TH in PVC for blood bags not only provides the necessary flexibility but also offers additional benefits.
A study by Morishita et al. (2018) specifically highlighted that PVC plasticized with a combination of DOTH and DL9TH exhibited improved cold resistance compared to DEHP-plasticized PVC. google.com This is a crucial property for blood bags, which are often stored at low temperatures. The study also found that the DOTH/DL9TH-PVC provided comparable or even superior protective effects on red blood cells against hemolysis. google.com The total amount of plasticizer that leached from the DOTH/DL9TH-PVC sheets was similar to that from DEHP-PVC sheets. google.com
Medicinal Chemistry and Biological Relevance of Cyclohex 4 Ene 1,2 Dicarboxylic Acid Scaffolds
Precursor to Biologically Active Compounds
This dicarboxylic acid and its anhydride (B1165640) form are key starting materials in the synthesis of complex molecules with significant biological functions. Its utility spans the creation of specific enzyme inhibitors and as a crucial intermediate in the multi-step synthesis of natural products.
The scaffold of cyclohex-4-ene-1,2-dicarboxylic acid is integral to the synthesis of potent enzyme inhibitors. Research has demonstrated its role as a key intermediate in producing optically active compounds that can modulate enzyme activity. researchgate.net
Notably, its anhydride, cis-1,2,5,6-tetrahydrophthalic anhydride, is a precursor for chiral 5,6-cis-carbapenems. researchgate.net These carbapenems have shown not only good antibacterial activity but also potent inhibitory effects against β-lactamase, an enzyme responsible for antibiotic resistance in many bacteria. researchgate.net Furthermore, derivatives such as 4a,5,8,8a-tetrahydrophthalazin-1-ones, which are synthesized from this compound intermediates, exhibit high inhibitory activity against cAMP-specific phosphodiesterase (PDE4). researchgate.net PDE4 is a well-established target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
| Derived Compound Class | Enzyme Target | Therapeutic Area | Reference |
|---|---|---|---|
| 5,6-cis-Carbapenems | β-lactamase | Antibacterial | researchgate.net |
| 4a,5,8,8a-Tetrahydrophthalazin-1-ones | Phosphodiesterase 4 (PDE4) | Anti-inflammatory | researchgate.net |
The cyclohexene (B86901) framework is a common structural motif in many natural products, and as such, this compound and related compounds are valuable intermediates in their total synthesis. Although not a direct starting material, structurally similar cyclohexadiene diols, produced through microbial oxidation, serve as chiral precursors for the synthesis of highly oxygenated cyclohexane (B81311) epoxides like ent-senepoxide and iso-crotepoxide. These syntheses showcase the strategic importance of the cyclohexene core in building complex natural product architectures. The chemical conversions of these intermediates have also led to the formal total synthesis of other natural products, including (-)-senepoxide and (-)-tingtanoxide.
Structure-Activity Relationship Studies of Derivatives
Understanding how molecular modifications affect biological activity is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies on derivatives of this compound have provided critical insights for designing more potent and selective therapeutic agents.
In one study, a series of new amidrazone derivatives were synthesized by reacting amidrazones with 3,4,5,6-tetrahydrophthalic anhydride (the anhydride of cyclohex-1-ene-1-carboxylic acid, a close isomer). mdpi.com These derivatives were evaluated for their anti-inflammatory and antiproliferative activities. The SAR findings revealed several key trends: mdpi.com
Antiproliferative Activity : The presence of a 2-pyridyl substituent at the R¹ position was found to be crucial for antiproliferative effects. This activity was further enhanced by adding a 4-nitrophenyl or 4-methylphenyl group at the R² position and by the presence of the double bond within the cyclohexene ring. mdpi.com
Anti-inflammatory Activity : For the inhibition of inflammatory cytokines (TNF-α, IL-6, IL-10), the most effective derivatives were those with two pyridyl substituents at both the R¹ and R² positions. mdpi.com
Antimicrobial Activity : A 2-pyridyl group at the R¹ position was also determined to be important for the antibacterial activity of the compounds. mdpi.com
Similarly, for the PDE4 inhibitors derived from this scaffold, SAR studies indicated that substitution at the 4-position of the phenyl ring was limited to smaller groups like methoxy (B1213986) due to steric hindrance at the enzyme's binding site. researchgate.net However, the 3-position of the phenyl ring could accommodate a wide variety of larger alkoxy substituents without losing activity. researchgate.net
| Derivative Feature | Observed Biological Effect | Reference |
|---|---|---|
| 2-Pyridyl at R¹ position | Crucial for antiproliferative and antibacterial activity | mdpi.com |
| 4-Nitrophenyl or 4-Methylphenyl at R² | Enhances antiproliferative activity | mdpi.com |
| Double bond in cyclohexene ring | Enhances antiproliferative activity | mdpi.com |
| Pyridyl groups at both R¹ and R² | Most effective for cytokine inhibition (anti-inflammatory) | mdpi.com |
Potential as a Pharmaceutical Intermediate
Given its role as a precursor to a wide range of biologically active compounds, this compound is recognized as a significant pharmaceutical intermediate. researchgate.netmdpi.com It is considered an important raw material for synthesizing molecules with therapeutic potential. nih.gov The compound's value lies in its identity as a versatile building block. The two carboxylic acid groups and the alkene functionality provide multiple reactive sites for chemical elaboration, enabling chemists to construct diverse and complex molecular architectures, including chiral compounds for targeted therapies. researchgate.net Its application in creating inhibitors for enzymes like β-lactamase and PDE4 underscores its importance in the drug discovery and development pipeline. researchgate.net
Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone for determining the molecular structure of Cyclohex-4-ene-1,2-dicarboxylic acid. Different spectroscopic methods provide complementary pieces of information that, when combined, create a complete structural picture. pku.edu.cn
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence of its key structural features. The most prominent absorption bands are associated with the carboxylic acid groups. A very broad absorption band is typically observed in the range of 2500–3000 cm⁻¹, which is characteristic of the O-H bond stretching vibration within the hydrogen-bonded dimer of the carboxylic acids. Additionally, a strong, sharp absorption peak appears around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the carbon-carbon double bond (C=C) in the cyclohexene (B86901) ring is indicated by a weaker absorption band around 1650 cm⁻¹.
Table 1: Characteristic IR Absorption Bands for cis-Cyclohex-4-ene-1,2-dicarboxylic acid
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500–3000 | Strong, Very Broad |
| Carboxylic Acid (C=O) | Stretching | ~1700 | Strong, Sharp |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for elucidating the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum of cis-Cyclohex-4-ene-1,2-dicarboxylic acid displays distinct signals that correspond to the different types of protons in the molecule. pku.edu.cn The two olefinic protons on the C=C double bond typically appear as a multiplet around 5.6 ppm. The two methine protons (CH) adjacent to the carboxylic acid groups resonate at a different chemical shift. The allylic protons on the carbons adjacent to the double bond also produce their own characteristic signals. A key feature is a very broad singlet that appears far downfield, often above 12 ppm, which is characteristic of the acidic carboxylic acid protons.
Table 2: Representative ¹H NMR Chemical Shifts for cis-Cyclohex-4-ene-1,2-dicarboxylic acid
| Proton Type | Number of Protons | Approximate Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 2 | > 12.0 | Broad Singlet |
| Olefinic (=CH) | 2 | ~ 5.6 | Multiplet |
| Methine (-CH-COOH) | 2 | ~ 3.0 - 3.5 | Multiplet |
Note: Chemical shifts can vary depending on the solvent used. chegg.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are observed for the carbonyl carbons, the olefinic carbons, the methine carbons, and the allylic carbons. The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing at the downfield end of the spectrum, typically around 175 ppm. bartleby.com The two olefinic carbons are found in the range of 125 ppm, while the methine and allylic carbons resonate at higher field (lower ppm values). bartleby.com
Table 3: Representative ¹³C NMR Chemical Shifts for cis-Cyclohex-4-ene-1,2-dicarboxylic acid
| Carbon Type | Approximate Chemical Shift (δ) ppm |
|---|---|
| Carbonyl (-C OOH) | ~ 175 |
| Olefinic (=C H) | ~ 125 |
| Methine (-C H-COOH) | ~ 40 |
HSQC: Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the signals of protons with their directly attached carbons. In the analysis of this compound, an HSQC experiment would show a correlation peak between the ¹H signal at ~5.6 ppm and the ¹³C signal at ~125 ppm, confirming the connectivity of the olefinic protons and carbons. Similarly, it would link the methine proton signals to the methine carbon signals, providing unambiguous assignment of these resonances.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like dicarboxylic acids. In ESI-MS, this compound (molecular weight 170.17 g/mol ) can be detected as various adducts. fishersci.comnih.gov In positive ion mode, it is often observed as the protonated molecule [M+H]⁺ (m/z 171.07) or a sodium adduct [M+Na]⁺ (m/z 193.05). In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 169.05) is typically the most prominent ion. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC or UPLC with the detection power of MS. This hyphenated technique is invaluable for analyzing the compound in complex matrices, such as in biological samples, by separating it from other components before it enters the mass spectrometer for detection and quantification. nih.gov
Table 4: Predicted ESI-MS Adducts and m/z for this compound
| Adduct | Ion Mode | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Positive | 171.07 |
| [M+Na]⁺ | Positive | 193.05 |
| [M+K]⁺ | Positive | 209.02 |
Data sourced from predicted values. uni.lu
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating this compound from starting materials, byproducts, or other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of this compound. A common method involves reverse-phase (RP) HPLC, typically using a C18 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (often acidified with an acid like phosphoric or formic acid to suppress the ionization of the carboxyl groups) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com Suppressing ionization ensures good peak shape and reproducible retention times. Detection is commonly achieved using an ultraviolet (UV) detector, as the C=C bond provides some UV absorbance.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically less than 2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. sielc.com An HPLC method for this compound can be readily transferred to a UPLC system to achieve more rapid and efficient separations, making it ideal for high-throughput analysis. sielc.com
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| cis-Cyclohex-4-ene-1,2-dicarboxylic acid |
| Acetonitrile |
| Methanol |
| Phosphoric acid |
| Formic acid |
Crystallographic Analysis (e.g., X-ray Diffraction)
The three-dimensional structure of cis-Cyclohex-4-ene-1,2-dicarboxylic acid has been elucidated through single-crystal X-ray diffraction studies. A redetermination of the crystal structure at a low temperature of 173 K provided more precise geometric data, which was in good agreement with previous room-temperature structure determinations. researchgate.net
Table 1: Crystallographic Data for cis-Cyclohex-4-ene-1,2-dicarboxylic acid
| Parameter | Observation | Source(s) |
|---|---|---|
| Conformation | Cyclohexene ring in a half-chair form | researchgate.net |
| Stabilization | Crystal packing stabilized by two hydrogen bonds | researchgate.net |
| Database ID | CCDC Number: 150386 | nih.gov |
Purity Assessment and Quantitative Analysis
The purity and concentration of this compound are commonly determined using a combination of titrimetric and chromatographic techniques. These methods are essential for quality control in commercial products and for verifying the success of a synthesis in a laboratory setting. pku.edu.cnthermofisher.com Commercial suppliers often provide a purity specification determined by one or both of these methods. tcichemicals.comtcichemicals.comsigmaaldrich.com
Acid-base titration is a standard and reliable method for the quantitative analysis of this compound. pku.edu.cn This technique leverages the acidic nature of the two carboxylic acid functional groups in the molecule. The analysis involves titrating a solution of the compound with a standardized strong base, such as sodium hydroxide, to determine the amount of acid present.
This method is frequently used to assess the purity of the synthesized product. pku.edu.cn For dicarboxylic acids with low water solubility, a back-titration method can be employed. pilgaard.info This involves dissolving the acid in an excess amount of a strong base and then titrating the remaining unreacted base with a standard strong acid. pilgaard.info
Commercial specifications often include a purity range determined by neutralization titration. For instance, a typical specification for the cis isomer is an assay of ≥97.5% to ≤102.5% based on aqueous acid-base titration. thermofisher.com
Table 2: Purity Specification via Titration for cis-Cyclohex-4-ene-1,2-dicarboxylic acid
| Analysis Method | Specification | Source(s) |
|---|---|---|
| Aqueous Acid-Base Titration | ≥97.5% to ≤102.5% | thermofisher.com |
| Neutralization Titration | min. 98.0% | tcichemicals.com |
Gas chromatography is another key analytical technique used for the purity assessment of this compound. Due to the low volatility of the dicarboxylic acid, a derivatization step is typically required before analysis. This often involves converting the carboxylic acid groups into more volatile esters, such as methyl or silyl (B83357) esters. thermofisher.comnist.gov For example, a silylated GC method is specified for some commercial products. thermofisher.com
GC analysis provides information on the presence of impurities and allows for the quantification of the main compound. Commercial suppliers of both the cis and trans isomers of this compound commonly report purity levels determined by GC, with typical values being greater than 97.5% or 98.0%. thermofisher.comtcichemicals.comtcichemicals.comsigmaaldrich.com
Table 3: Purity Specifications via Gas Chromatography (GC)
| Isomer | Purity Specification | Note | Source(s) |
|---|---|---|---|
| cis-Cyclohex-4-ene-1,2-dicarboxylic acid | >98.0% | tcichemicals.comtcichemicals.com | |
| cis-Cyclohex-4-ene-1,2-dicarboxylic acid | ≥97.5% | Silylated GC | thermofisher.com |
| trans-Cyclohex-4-ene-1,2-dicarboxylic acid | ≥97.5% | | sigmaaldrich.com |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies and Catalysis
The traditional synthesis of cyclohex-4-ene-1,2-dicarboxylic acid anhydride (B1165640) involves the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride, which can then be hydrolyzed to the diacid. pku.edu.cnodinity.com Future research is geared towards developing more efficient, selective, and sustainable synthetic routes.
Organocatalysis and Asymmetric Synthesis: A promising area of exploration is the use of organocatalysts to achieve asymmetric synthesis, yielding chiral derivatives of this compound. researchgate.net The development of chiral bifunctional sulfonamides has already shown potential in the enantioselective alcoholysis of the corresponding anhydride. researchgate.net Further research into novel organocatalysts could lead to highly enantioselective and practical synthetic methods for producing optically active derivatives, which are valuable precursors for pharmaceuticals and other biologically active molecules. researchgate.net
Advanced Catalytic Systems: While the thermal Diels-Alder reaction is common, investigating transition metal-catalyzed cycloadditions could offer alternative pathways with potentially higher efficiency and selectivity under milder conditions. google.com Catalysts like silica-supported nickel have been employed for the hydrogenation of the corresponding anhydride, suggesting a role for heterogeneous catalysis in derivatization. google.com Future work could focus on developing catalysts that can directly facilitate the cycloaddition or subsequent transformations in a more controlled manner.
Biocatalytic Routes: The exploration of biocatalytic methods presents a green and sustainable alternative for producing dicarboxylic acids. While direct biocatalytic synthesis of this compound from renewable feedstocks is a long-term goal, research into engineered microbial consortia for the production of other dicarboxylic acids from cycloalkanes provides a conceptual framework. nih.gov Future investigations could focus on identifying or engineering enzymes capable of catalyzing the specific transformations needed to produce the target molecule from bio-based precursors.
Advanced Material Applications and Performance Optimization
This compound serves as a valuable monomer in the synthesis of polyesters and other polymers. Future research will likely focus on creating novel materials with enhanced properties and functionalities.
High-Performance Polyesters: Incorporating this compound into polyester (B1180765) backbones can impart unique properties. Its non-planar, cyclic structure can enhance the thermal stability and mechanical properties of the resulting polymers. Future studies could systematically investigate the structure-property relationships in copolyesters containing this monomer alongside other dicarboxylic acids like 2,5-furandicarboxylic acid. mdpi.com This could lead to the development of bio-based or specialty polyesters with tailored glass transition temperatures, thermal degradation profiles, and mechanical strengths for specific applications.
Functional Polymers: The double bond within the cyclohexene (B86901) ring offers a site for post-polymerization modification. This functionality can be exploited to introduce various chemical groups, thereby tuning the material's properties or adding new functionalities such as cross-linking capabilities, hydrophilicity, or bioactive moieties. Research in this area could lead to the development of smart materials, such as responsive hydrogels or functional coatings.
Performance Optimization through Copolymerization: A key avenue for future research is the detailed investigation of how the inclusion of this compound as a comonomer affects the properties of various polymer systems. By systematically varying its concentration and the nature of other comonomers, it may be possible to precisely control properties like crystallinity, flexibility, and barrier performance in the resulting materials.
In-depth Biological and Pharmacological Investigations
While the primary application of this compound is in materials science, its derivatives have shown potential biological activity, opening up avenues for pharmacological research.
Antimicrobial and Anti-inflammatory Properties: Studies have indicated that derivatives of cyclohexene carboxylic acids can exhibit antimicrobial and anti-inflammatory activities. dergipark.org.trmdpi.commdpi.com For instance, certain amidrazone derivatives have demonstrated antiproliferative and anti-inflammatory effects by inhibiting cytokine secretion. mdpi.com Similarly, a dicarboxamide derivative has shown specific antibacterial activity against Staphylococcus aureus. asianpubs.orgresearchgate.net Future research should focus on the systematic synthesis and screening of a broader range of derivatives to identify compounds with potent and selective biological activities. Structure-activity relationship (SAR) studies will be crucial in optimizing these properties.
Drug Delivery and Biomedical Applications: The biocompatibility and chemical functionality of polymers derived from this compound could be explored for biomedical applications. For example, biodegradable polyesters incorporating this monomer could be investigated as matrices for controlled drug release. The pendant double bond could also be used to attach targeting ligands or therapeutic agents.
Computational Design and Predictive Modeling
Computational chemistry offers powerful tools to accelerate the discovery and optimization of both synthetic routes and material properties.
Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of catalyzed reactions for the synthesis of this compound and its derivatives. This understanding can guide the rational design of more efficient and selective catalysts.
Polymer Property Prediction: Molecular dynamics (MD) simulations can be used to predict the physical and mechanical properties of polymers containing this compound. mdpi.comrsc.org By simulating the behavior of polymer chains, researchers can gain insights into factors influencing properties like glass transition temperature, solubility, and mechanical strength, thereby guiding the design of new materials with desired characteristics. For instance, simulations could predict the Flory-Huggins interaction parameters to assess the solubility of these polymers in various solvents. rsc.org
Sustainability and Green Chemistry Integration
Future research must prioritize the integration of green chemistry principles into the entire lifecycle of this compound, from its synthesis to its application and disposal.
Renewable Feedstocks: A major goal for sustainable chemistry is the transition from petrochemical-based feedstocks to renewable resources. Research into biocatalytic pathways to produce dicarboxylic acids from biomass is a critical step in this direction. nih.gov Developing a viable route to this compound from renewable starting materials would significantly enhance its green credentials.
Energy-Efficient Synthesis: The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate organic reactions and can be a more energy-efficient approach compared to conventional heating. Applying such technologies to the synthesis of this compound and its derivatives could reduce the environmental footprint of its production.
Biodegradable Materials: Designing polymers based on this compound that are biodegradable would address end-of-life concerns for the materials derived from it. Research could focus on copolymerization with monomers known to promote biodegradability or on designing polymer structures that are susceptible to microbial degradation.
Data Tables
Table 1: Potential Catalytic Systems for Future Research
| Catalytic Approach | Potential Catalyst Type | Research Focus | Desired Outcome |
|---|---|---|---|
| Organocatalysis | Chiral Amines, Phosphines, Sulfonamides | Asymmetric Diels-Alder reaction | High enantioselectivity in chiral derivative synthesis |
| Transition Metal Catalysis | Palladium, Rhodium, Nickel complexes | Catalytic [4+2] cycloaddition | Milder reaction conditions, improved yields |
Table 2: Prospective Advanced Materials and Properties
| Material Type | Key Monomers | Potential Property Enhancement | Target Application |
|---|---|---|---|
| High-Tg Polyesters | This compound, Aromatic Diols | Increased thermal stability, improved mechanical strength | Engineering plastics, high-performance fibers |
| Functional Polymers | This compound with modifiable comonomers | Tunable surface properties, cross-linking ability | Smart coatings, biomedical materials |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cyclohex-4-ene-1,2-dicarboxylic acid and verifying its purity?
- Synthesis : The compound is often derived from its anhydride form (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) via hydrolysis under acidic or basic conditions. For example, refluxing the anhydride in aqueous NaOH followed by acidification yields the dicarboxylic acid .
- Purity Verification :
- Melting Point : Pure samples exhibit a melting point of 165–170°C (Thermo Scientific) or 168°C (literature data) .
- Spectroscopy : Use -NMR to confirm the presence of the cyclohexene proton signals (δ 5.6–6.0 ppm) and carboxylic acid protons (broad, δ 10–12 ppm). IR spectroscopy can validate carboxyl C=O stretches (~1700 cm) .
Q. How can researchers determine the stereochemical configuration of this compound derivatives?
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers (e.g., (1R,2S)-isomer in cis-4-cyclohexene-1,2-dicarboxylic acid) .
- NMR Analysis : Coupling constants () between adjacent protons on the cyclohexene ring help distinguish cis/trans isomers. For example, cis-diacid derivatives show distinct NOE correlations .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported physical properties (e.g., melting point) of this compound?
- Root Cause Analysis :
| Factor | Impact | Mitigation |
|---|---|---|
| Purity | Impurities lower melting range | Recrystallize from methanol/water mixtures . |
| Polymorphism | Different crystal forms | Use controlled cooling rates during crystallization . |
- Cross-Validation : Compare data across multiple sources (e.g., Thermo Scientific: 165–170°C vs. literature: 168°C) and employ DSC for precise thermal analysis .
Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?
- Cis vs. Trans Isomers :
- Cis-Configuration : The adjacent carboxyl groups create steric hindrance, slowing reaction rates with dienophiles like maleic anhydride.
- Trans-Configuration : Reduced steric effects enhance reactivity.
- Mechanistic Insight : Computational modeling (DFT) can predict orbital alignment and transition states. Experimental kinetic studies under varying temperatures validate these models .
Q. What are the challenges in functionalizing this compound for high-performance epoxy resins?
- Esterification : Bulky esters (e.g., diisodecyl) require prolonged reaction times and catalysts like HSO. Monitor via FTIR for C=O ester peak emergence (~1730 cm) .
- Epoxy Crosslinking : The cyclohexene ring’s rigidity improves thermal stability but may reduce flexibility. Optimize curing agents (e.g., amines) to balance glass transition temperature () and mechanical strength .
Q. How does this compound compare to structurally similar dicarboxylic acids in catalytic applications?
- Comparative Analysis :
| Compound | Unique Feature | Application |
|---|---|---|
| Cyclopentane-1,2-dicarboxylic acid | Higher ring strain | Catalyzes asymmetric syntheses . |
| Maleic acid | Conjugated double bond | Polymer crosslinking . |
- Methodology : Use Hammett acidity constants (pKa = 3.89, pKa = 6.79) to predict catalytic behavior in esterification or hydrolysis .
Methodological Guidance
Q. How to optimize esterification of this compound with bulky alcohols (e.g., isodecanol)?
- Reaction Conditions :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
